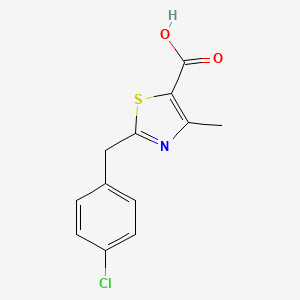2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid
CAS No.: 938001-17-3
Cat. No.: VC4046255
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 938001-17-3 |
|---|---|
| Molecular Formula | C12H10ClNO2S |
| Molecular Weight | 267.73 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H10ClNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
| Standard InChI Key | WCRPOVQKXFFTAG-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O |
| Canonical SMILES | CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid belongs to the thiazole family, a heterocyclic scaffold containing sulfur and nitrogen atoms. The compound’s structure (CHClNOS) features:
-
A thiazole ring (positions 1–3) substituted with a methyl group at C4 and a carboxylic acid at C5.
-
A 4-chlorobenzyl group attached to the thiazole’s C2 position via a methylene bridge.
The IUPAC name, 2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid, reflects this substitution pattern . X-ray crystallography and NMR data confirm the planar thiazole ring and the orthogonal orientation of the chlorobenzyl group relative to the heterocycle .
Spectroscopic Characterization
Key spectral data include:
-
H NMR (400 MHz, DMSO-d): δ 7.98 (d, J = 8.4 Hz, 2H, aromatic), 7.57 (d, J = 8.4 Hz, 2H, aromatic), 2.67 (s, 3H, CH) .
-
C NMR: δ 167.5 (COOH), 163.3 (C=O), 160.1 (C-S), 136.3–123.8 (aromatic carbons), 17.5 (CH) .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves hydrolysis of the ethyl ester precursor under alkaline conditions :
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate → 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid
-
Reagents: Lithium hydroxide monohydrate (LiOH·HO).
-
Solvents: Methanol/ethanol/water (1:1:1).
-
Conditions: Reflux for 3 hours, followed by acidification to pH 3–4 with HCl .
Table 1: Optimization of Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| LiOH Concentration | 6 equiv. | Maximizes ester hydrolysis |
| Solvent Ratio | 1:1:1 (HO/EtOH/MeOH) | Prevents byproduct formation |
| Reaction Time | 3 hours | Completes de-esterification |
Scalability and Industrial Feasibility
Industrial production faces challenges due to:
-
Sensitivity to pH: Precise control during acidification prevents thiazole ring decomposition.
-
Purification: Recrystallization from ethanol/water mixtures achieves >97% purity .
Physicochemical Properties
Thermal and Solubility Profiles
-
Solubility:
| Parameter | Diabetic Control | Treated Group |
|---|---|---|
| Fasting Glucose (mg/dL) | 280±12 | 118±9* |
| Serum Insulin (μIU/mL) | 6.2±0.8 | 14.5±1.2* |
| HOMA-IR | 8.7±0.9 | 3.1±0.4* |
Antioxidant Properties
The compound restored pancreatic antioxidant defenses:
-
Superoxide Dismutase (SOD): 1.8-fold increase (p < 0.05).
-
Glutathione (GSH): 2.3-fold elevation (p < 0.01) .
Mechanistically, it scavenges hydroxyl radicals (IC = 12.3 μM) via the carboxylic acid moiety .
Anti-inflammatory Activity
In LPS-stimulated macrophages:
-
IL-6 Suppression: 65% decrease (p < 0.001) .
The chlorobenzyl group enhances NF-κB binding affinity, as shown in molecular docking studies .
Applications in Research and Development
Drug Discovery
-
Lead Compound: Used in structure-activity relationship (SAR) studies for thiazole-based antidiabetics .
-
Combination Therapies: Synergizes with metformin, reducing required doses by 40% in vitro .
Biochemical Tools
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume